![molecular formula C18H15ClN4O2 B2420053 1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172807-04-3](/img/structure/B2420053.png)
1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a derivative of 1,2,3-triazole . Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They have drawn much attention in the development of potential antitumor agents .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives involves the Cu(I)-catalyzed 1,3-dipolar cycloaddition . This process transforms heterogeneous batch reactions into a homogeneous streamlined continuous flow system .Molecular Structure Analysis
Triazoles are planar and aromatic. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . The 1,2,3-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .Chemical Reactions Analysis
The 1,2,3-triazole moiety can interact with specific biological targets, making it a key component in various pharmaceuticals . It has been found to exhibit antitumor activity by tethering RNF168 to SQSTM1/P62 .Physical And Chemical Properties Analysis
Triazoles are highly soluble in water. Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .科学的研究の応用
Synthesis and Chemical Reactivity
Compounds with the triazole dione motif, such as 1,2,4-triazoles, are noted for their reactivity and utility in the synthesis of novel organic compounds. The synthesis and characterization of such compounds, including their oxidation and cycloaddition reactions, offer valuable insights into their chemical behavior and potential as intermediates in the production of more complex molecules. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione serves as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, showcasing the versatility of triazole diones in organic synthesis (Zolfigol et al., 2006).
Biological Activities
Research into triazole derivatives reveals a range of biological activities, including antimicrobial, antiprotozoal, and anticancer properties. A notable study synthesizing novel oxadiazolyl pyrrolo triazole diones demonstrates their in vitro antiprotozoal and cytotoxic activities, highlighting the potential of these compounds in developing new therapeutic agents (Dürüst et al., 2012).
Physicochemical Properties
Investigations into the solubility, thermodynamics, and partitioning processes of triazole dione derivatives in biologically relevant solvents are crucial for understanding their pharmacokinetic properties and optimizing drug formulation. For example, a study on a novel antifungal compound within the 1,2,4-triazole class examines its solubility in different solvents and the thermodynamics of its solubility and transfer processes, providing essential data for its development as a pharmaceutical agent (Volkova et al., 2020).
Materials Science Applications
Triazole derivatives also find applications in materials science, particularly in the development of photoluminescent materials and corrosion inhibitors. Their ability to form specific interactions, such as π-hole tetrel bonding, and their incorporation into polymers for electronic applications showcase the diverse utility of these compounds beyond pharmaceuticals. For instance, new photoluminescent conjugated polymers incorporating triazole units demonstrate potential for electronic applications due to their solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
作用機序
Target of Action
It is known that 1,2,3-triazole derivatives have been synthesized as antifungal agents . They have shown significant activity against various phytopathogenic fungi . Therefore, it can be inferred that the compound might interact with key proteins or enzymes in these fungi, disrupting their normal functions.
Mode of Action
1,2,3-triazole is an interesting n-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . This suggests that the compound might interact with its targets through hydrogen bonding or metal chelation, leading to changes in the target’s function or structure.
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound might interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, leading to inhibition of fungal growth .
Pharmacokinetics
It is known that 1,2,3-triazoles are highly soluble in water , which could influence their absorption and distribution in the body
Result of Action
The compound has shown significant antifungal activity, with effective control of various phytopathogenic fungi . This suggests that the compound’s action results in the inhibition of fungal growth, potentially leading to the death of the fungi.
特性
IUPAC Name |
3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-2-11-6-8-13(9-7-11)22-17(24)15-16(18(22)25)23(21-20-15)14-5-3-4-12(19)10-14/h3-10,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUWVIAJUAASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

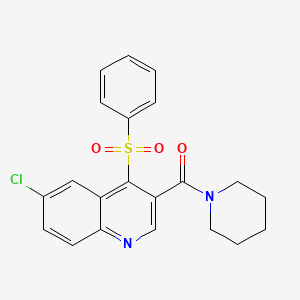
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)
![9-((4-(thiophene-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419974.png)
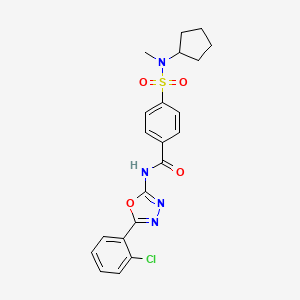
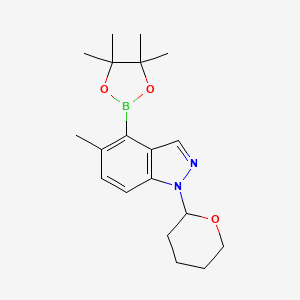


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)
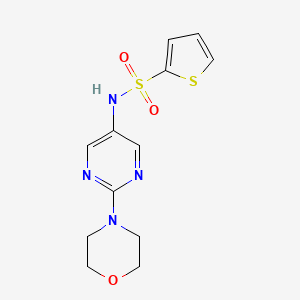
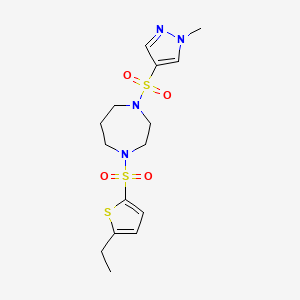
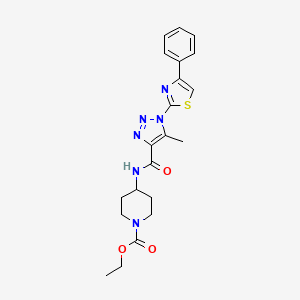
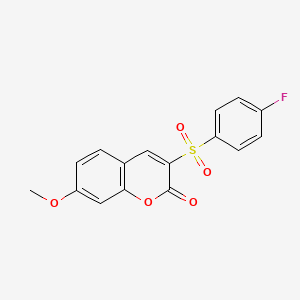
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)